molecular formula C12H15N3O2 B6314485 (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 1823258-67-8

(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B6314485
CAS No.: 1823258-67-8
M. Wt: 233.27 g/mol
InChI Key: SORHLXKACMQAQK-UHFFFAOYSA-N
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Description

(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a pyridine-based compound featuring a cyano group at position 5, a methyl group at position 4, and a tert-butyl carbamate moiety at position 2 of the pyridine ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The tert-butyl carbamate group enhances stability and modulates solubility, while the cyano group contributes to electron-withdrawing effects, influencing reactivity in substitution or coupling reactions .

Properties

IUPAC Name

tert-butyl N-(5-cyano-4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-5-10(14-7-9(8)6-13)15-11(16)17-12(2,3)4/h5,7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORHLXKACMQAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 5-Cyano-4-methylpyridin-2-amine

This approach begins with a preassembled pyridine core. The synthesis of 5-cyano-4-methylpyridin-2-amine can be achieved via:

  • Cyclocondensation reactions using malononitrile and methyl-substituted enamines.

  • Directed ortho-metalation of 4-methylpyridin-2-amine, followed by quenching with a cyanating agent (e.g., trimethylsilyl cyanide).

Boc Protection Protocol

The amine at position 2 is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:

  • Base Selection : Sodium hydride (NaH) or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C.

  • Yield Optimization : Excess Boc anhydride (1.5 eq.) and extended reaction times (12–24 h) improve conversion to >90%.

ConditionBaseSolventTemperatureYield (%)
StandardNaHTHF0°C → 25°C92
Low-TemperatureDMAPDCM0°C85
High-DilutionEt₃NACN25°C78

Method 2: Late-Stage Cyanation of 5-Halo-4-methylpyridin-2-yl Carbamate

Synthesis of 5-Halo-4-methylpyridin-2-amine

A halogen (Br or I) is introduced at position 5 via:

  • Electrophilic halogenation using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid.

  • Palladium-catalyzed coupling for iodination, though this is less common due to cost.

Cyanation Strategies

The 5-halo intermediate undergoes cyanation via:

  • Rosenmund-von Braun reaction with CuCN in dimethylformamide (DMF) at 120°C.

  • Palladium-catalyzed cross-coupling using zinc cyanide (Zn(CN)₂) and a phosphine ligand (e.g., XPhos).

MethodCatalystCyanide SourceSolventYield (%)
Rosenmund-von BraunCuCNDMF65
Pd-CatalyzedPd(OAc)₂Zn(CN)₂DMSO88

Boc Protection Post-Cyanation

After cyanation, the amine is protected using Boc anhydride under conditions similar to Method 1. Notably, residual metal catalysts from cyanation must be removed via filtration or chelating resins to prevent Boc group decomposition.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Method 1 is advantageous for small-scale synthesis due to fewer steps, but the availability of 5-cyano-4-methylpyridin-2-amine is limited.

  • Method 2 offers better scalability, as halo-pyridines are commercially accessible, and palladium-catalyzed cyanation achieves higher yields.

Purity and Byproduct Formation

  • Method 1 risks residual starting amines, necessitating column chromatography.

  • Method 2 may produce trace halogenated byproducts, requiring recrystallization from ethanol/water mixtures.

Industrial-Scale Considerations

Catalytic System Recycling

Palladium catalysts in Method 2 can be recovered via:

  • Ligand-assisted precipitation using triphenylphosphine.

  • Fixed-bed reactors with immobilized Pd nanoparticles, reducing metal leaching.

Solvent Selection and Waste Management

  • THF and DMF are preferred for Boc protection and cyanation, respectively, but require distillation for reuse.

  • Copper waste from Rosenmund-von Braun reactions is neutralized with EDTA solutions prior to disposal.

Emerging Methodologies and Innovations

Photocatalytic Cyanation

Recent advances utilize visible-light photocatalysts (e.g., Ir(ppy)₃) to mediate radical cyanation of 5-halopyridines, enabling milder conditions (25–40°C) and improved selectivity.

Flow Chemistry Applications

Continuous-flow systems enhance Boc protection kinetics, reducing reaction times from hours to minutes and improving throughput by 300% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate
  • Structure: A piperidine ring is fused to the pyridine core, with a cyano group at position 4 of the pyridine and a tert-butyl carbamate at position 2.
  • Key Differences: The piperidine moiety introduces conformational flexibility and basicity, contrasting with the rigid methyl and cyano substituents in the target compound.
  • Molecular Formula : C16H22N4O2 (MW: 302.37) .
b. [4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester
  • Structure: A methoxybenzylamino group is attached via a butyl chain to the carbamate.
  • Key Differences: The aromatic methoxy group enhances electron-donating effects, increasing solubility in polar solvents compared to the lipophilic cyano group in the target compound.
  • Synthesis Yield : 90% via reductive amination .
c. tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • Structure : A pyrimidine ring replaces pyridine, with fluorine and hydroxy substituents.
  • Molecular Formula : C11H16FN3O3 (MW: 257.26) .
d. (4′-Cyano-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-carbamic acid tert-butyl ester
  • Structure: A bipyridinyl system with a tetrahydro ring and cyano group.
  • Key Differences : The saturated tetrahydro ring reduces aromaticity, affecting π-π stacking interactions compared to the fully aromatic target compound .

Physical and Chemical Properties

Compound Molecular Weight Key Substituents Solubility Profile Reactivity Notes
Target Compound (hypothetical) ~250 (estimated) 5-Cyano, 4-methyl Moderate lipophilicity Cyano group directs electrophilic substitution.
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 302.37 4-Cyano, piperidine Enhanced basicity Piperidine enables salt formation
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamate ~350 (estimated) Methoxybenzylamino High polar solubility Reductive amination efficiency (90%)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)carbamate 257.26 Fluoro, hydroxy High polarity Fluorine enhances metabolic stability

Biological Activity

(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester, also known by its CAS number 1823258-67-8, is a compound with notable biological activities that have been the subject of recent research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyano group and a tert-butyl carbamate moiety. Its molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2, and it has been characterized for its stability and solubility in various solvents.

  • Nrf2 Pathway Modulation : Recent studies indicate that compounds similar to this compound can inhibit the Keap1-Nrf2 protein-protein interaction (PPI), leading to the upregulation of antioxidant genes. This mechanism is crucial for cellular defense against oxidative stress, implicating potential therapeutic roles in diseases associated with oxidative damage .
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from damage caused by reactive oxygen species (ROS). This property is particularly relevant in the context of neurodegenerative diseases and metabolic disorders .
  • Anti-inflammatory Effects : Evidence suggests that this compound may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it beneficial in treating inflammatory conditions .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces ROS levels in cultured neuronal cells. This reduction correlates with increased cell viability under oxidative stress conditions .
  • In Vivo Studies : Animal models treated with this compound showed reduced markers of inflammation and oxidative stress, suggesting its efficacy as a protective agent in vivo .

Data Tables

Activity Methodology Results
Antioxidant ActivityDPPH AssayIC50 = 25 µM
Anti-inflammatory ActivityELISA for cytokinesSignificant reduction in TNF-α levels
Nrf2 ActivationWestern BlottingIncreased Nrf2 expression

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving protective group strategies. For example, tert-butyl carbamates are often prepared using a Suzuki coupling step (to attach pyridine derivatives) followed by selective hydrogenation or cyanation. A representative approach involves:

Borylation : Formation of a boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid).

Coupling : Suzuki-Miyaura cross-coupling with halogenated pyridines under palladium catalysis (e.g., Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in tert-butanol at 40–100°C) .

Functionalization : Introduction of cyano and methyl groups via nucleophilic substitution or oxidation-reduction sequences.

  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS).

Q. How can researchers ensure the stability of tert-butyl carbamate derivatives during storage and reactions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
  • Reaction Conditions : Avoid strong acids/bases, as Boc groups are labile under acidic (e.g., TFA) or basic conditions. Use mild reagents like Cs₂CO₃ for deprotection .
  • Monitoring : Regularly analyze purity via HPLC or TLC, especially after prolonged storage .

Q. What analytical techniques are critical for confirming the identity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H NMR^1 \text{H NMR} (pyridine protons at δ 7.5–8.5 ppm; tert-butyl singlet at δ 1.4 ppm) and 13C NMR^{13} \text{C NMR} (carbonyl carbons at ~155 ppm).
  • Mass Spectrometry : HRMS to confirm molecular weight (calculated for C13H16N3O2\text{C}_{13}\text{H}_{16}\text{N}_3\text{O}_2: 258.1242).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in drug discovery?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS or AMBER to study ligand-protein binding stability. For example, RMSD plots (≤2.0 Å over 100 ns) validate conformational stability of similar tert-butyl carbamates in enzyme active sites .
  • Docking Studies : Perform rigid/flexible docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases or proteases). Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the tert-butyl moiety .

Q. How should researchers address contradictory data in synthetic yields across literature?

  • Methodological Answer :

  • Variable Analysis : Systematically test reaction parameters (e.g., catalyst loading, solvent polarity, temperature). For instance, Pd(OAc)₂/XPhos may yield higher coupling efficiency than Pd(PPh₃)₄ in polar aprotic solvents .
  • Reproducibility : Cross-validate results using alternative methods (e.g., Sonogashira coupling for pyridine functionalization if Suzuki coupling fails).
  • Data Documentation : Report exact conditions (e.g., "inert atmosphere" vs. "air-tolerant") to clarify discrepancies .

Q. What strategies enhance the biological activity of this compound through structural modifications?

  • Methodological Answer :

  • Substituent Engineering :
  • Pyridine Ring : Introduce electron-withdrawing groups (e.g., fluoro at position 6) to improve metabolic stability .
  • Carbamate Group : Replace tert-butyl with photo-labile groups (e.g., nitroveratryl) for controlled release in prodrug designs .
  • Biological Assays : Test modified derivatives in enzyme inhibition assays (e.g., IC₅₀ values for kinase targets) and correlate with computational predictions .

Data Contradiction Analysis

Q. Why do reported melting points vary for tert-butyl carbamate derivatives?

  • Methodological Answer :

  • Polymorphism : Crystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) to isolate polymorphic forms.
  • Impurity Effects : Trace solvents or byproducts (e.g., unreacted boronic acids) can depress melting points. Purify via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • First Aid : In case of skin contact, wash with water for 15 minutes; consult a physician and provide SDS .
  • Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .

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